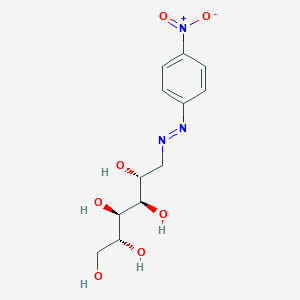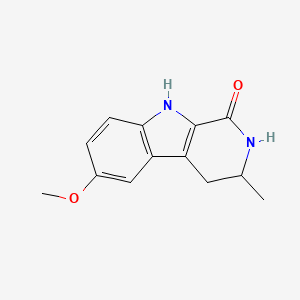
Leptocladine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Leptocladine can be synthesized through several methods, including the reduction of harman derivatives. One common synthetic route involves the reduction of harman using sodium borohydride in methanol, followed by methylation with methyl iodide . The reaction conditions typically involve maintaining a temperature of around 0-5°C during the reduction step and room temperature for the methylation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Leptocladine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of this compound can yield tetrahydro derivatives.
Substitution: N-methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and aryl halides are used for substitution reactions, typically in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
科学研究应用
Leptocladine has several applications in scientific research:
作用机制
Leptocladine exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, which are involved in mood regulation and cognitive functions . The exact molecular targets and pathways are still under investigation, but its structural similarity to other psychoactive alkaloids suggests a potential role in neuropharmacology .
相似化合物的比较
Similar Compounds
Harman: A parent compound of leptocladine, known for its psychoactive properties.
Tetrahydroharman: A reduced form of harman, similar in structure to this compound.
N-methyl-β-phenethylamine: Another alkaloid with structural similarities to this compound.
Uniqueness
This compound is unique due to its specific methylation pattern and its ability to undergo a variety of chemical reactions, making it a versatile compound for synthetic and research applications. Its potential biological activities also set it apart from other similar compounds .
属性
CAS 编号 |
27297-47-8 |
|---|---|
分子式 |
C13H16N2 |
分子量 |
200.28 g/mol |
IUPAC 名称 |
1,2-dimethyl-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-6,9,14H,7-8H2,1-2H3 |
InChI 键 |
VENAANZHUCMOGD-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1C)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Naphthalenamine, N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-](/img/structure/B14155718.png)


![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)



![2-(3,4-dimethoxyphenyl)-3'-methyl-3',4'-dihydro-2'H-spiro[1,3-dioxane-5,7'-[1,3]thiazolo[3,2-a][1,3,5]triazin]-6'-one](/img/structure/B14155786.png)

